Cas no 108381-22-2 (3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-)

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- structure
108381-22-2 structure
Nome del prodotto:3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
Numero CAS:108381-22-2
MF:C18H16N4O2
MW:320.345243453979
CID:148238
PubChem ID:122345

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
    • UD-CG-212BS
    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-5-yl]-5-methyl- (9CI)
    • UD-CG 212BS
    • UD-CG212
    • UD-CG-212
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benziMidazol-5-yl]-5-Methyl-
    • 2-(4-Hydroxyphenyl)-5-[(1,4,5,6-tetrahydro-6-oxo-4-methylpyridazin)-3-yl]-1H-benzimidazole
    • 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1h-benzimidazole-5-yl]-5-methyl-3(2h)-pyrid azinone
    • AKOS037645587
    • 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
    • 2PWG8BB816
    • O-Demethyl pimobendan
    • UNII-2PWG8BB816
    • 3-[2-(4-Hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
    • O-Desmethyl-Pimobendan (UD-CG 212)
    • 2-(4-hydroxyphenyl)-5-(5-methyl-3-oxo-4,5-dihydro-2h-6-pyridazinyl)benzimidazole
    • SCHEMBL8264680
    • UD-CG 212
    • NS00116027
    • AS-6158
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-
    • 108381-22-2
    • 4,5-Dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-3(2H)-pyridazinone
    • O-Desmethyl-Pimobendan
    • 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
    • Inchi: InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24)
    • Chiave InChI: QOAXSEARPHDXFC-UHFFFAOYSA-N
    • Sorrisi: OC1=CC=C(C2=NC3C=CC(C4=NNC(=O)CC4C)=CC=3N2)C=C1

Proprietà calcolate

  • Massa esatta: 320.12748
  • Massa monoisotopica: 320.12732577g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 515
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 90.4Ų

Proprietà sperimentali

  • PSA: 90.37
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd